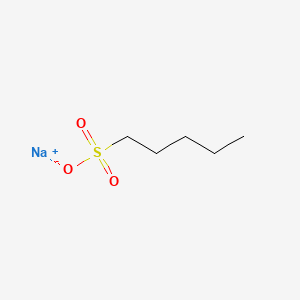
Sodium 1-pentanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Sodium 1-pentanesulfonate can be synthesized by reacting sodium sulfite with bromopentane. The reaction mixture is heated to a temperature range of 190 to 210 degrees Celsius and maintained for 10 to 20 hours. After the reaction, the mixture is cooled, and the product is isolated by low-temperature quick freezing followed by centrifugation to obtain the this compound concentrate .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is typically obtained in the form of a monohydrate, which is then purified and dried to achieve the desired purity levels .
化学反应分析
Types of Reactions: Sodium 1-pentanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Coupling Reactions: It is used as a base in the Suzuki coupling reaction, which involves the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions like the Suzuki coupling.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include alkyl halides, amines, or thiols.
Coupling Products: The major products of the Suzuki coupling reaction are biaryl compounds.
科学研究应用
Sodium 1-pentanesulfonate has a wide range of applications in scientific research:
作用机制
Sodium 1-pentanesulfonate acts as an ion-pairing reagent by forming ion pairs with analytes in the mobile phase of HPLC. This interaction enhances the retention and separation of analytes on the chromatographic column. The sulfonate group interacts with positively charged analytes, while the sodium ion interacts with negatively charged analytes, facilitating their separation based on charge and hydrophobicity .
相似化合物的比较
Sodium 1-pentanesulfonate is similar to other alkylsulfonates, such as:
- Sodium 1-octanesulfonate
- Sodium 1-heptanesulfonate
- Sodium hexanesulfonate
Uniqueness:
- Chain Length: this compound has a five-carbon chain, which provides a balance between hydrophobicity and solubility. This makes it suitable for a wide range of applications compared to longer or shorter chain sulfonates .
- Ion-Pairing Efficiency: Its efficiency as an ion-pairing agent in HPLC is well-documented, making it a preferred choice for many analytical applications .
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.
属性
CAS 编号 |
22767-49-3 |
|---|---|
分子式 |
C5H12NaO3S |
分子量 |
175.20 g/mol |
IUPAC 名称 |
sodium;pentane-1-sulfonate |
InChI |
InChI=1S/C5H12O3S.Na/c1-2-3-4-5-9(6,7)8;/h2-5H2,1H3,(H,6,7,8); |
InChI 键 |
JKCNXKXYMRTCQZ-UHFFFAOYSA-N |
SMILES |
CCCCCS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
22767-49-3 |
Pictograms |
Irritant |
相关CAS编号 |
35452-30-3 (Parent) |
同义词 |
1-pentanesulfonic acid 1-pentanesulfonic acid, sodium salt sodium 1-pentanesulfonate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















